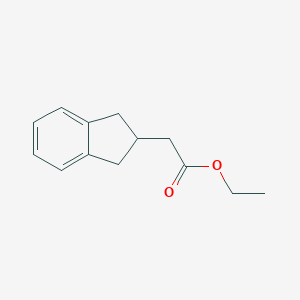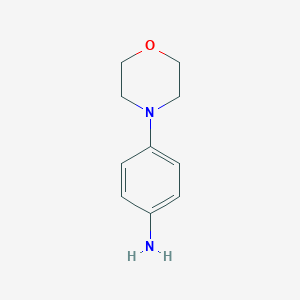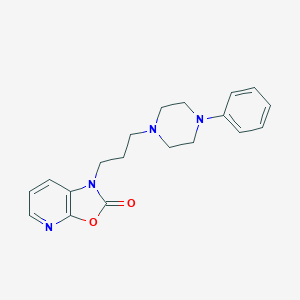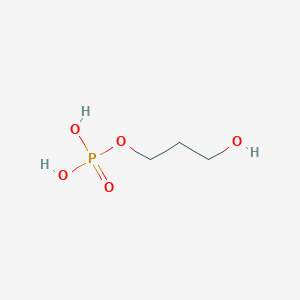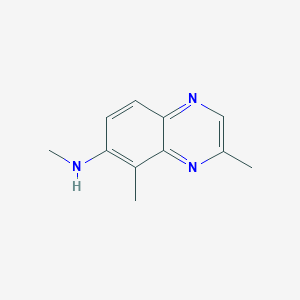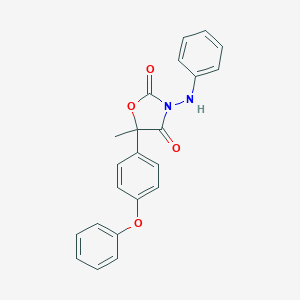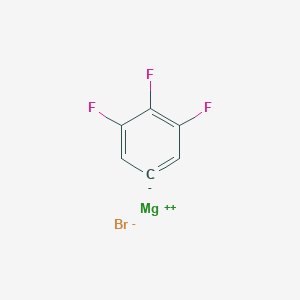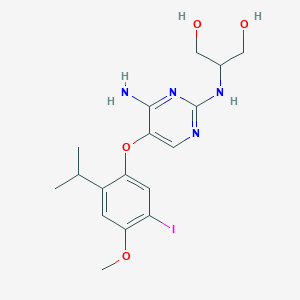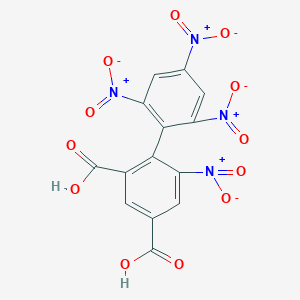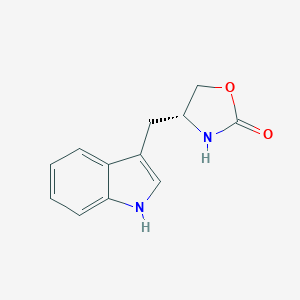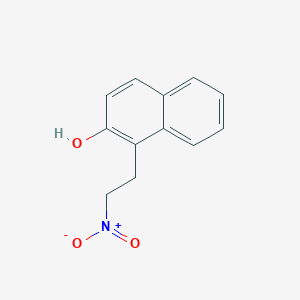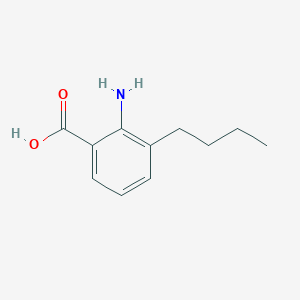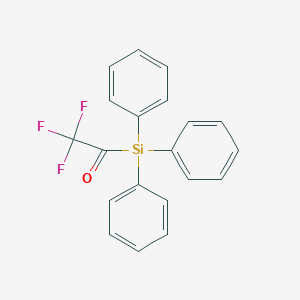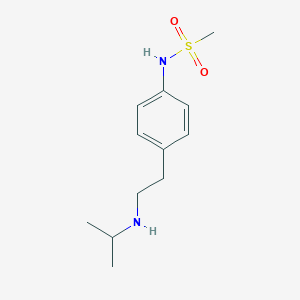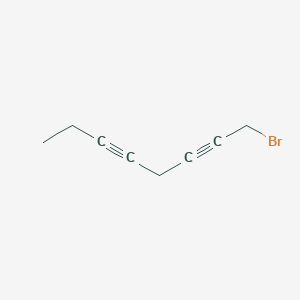
1-Bromo-2,5-octadiyne
Übersicht
Beschreibung
1-Bromo-2,5-octadiyne is a biochemical compound with the molecular formula C8H9Br and a molecular weight of 185.06 .
Molecular Structure Analysis
The molecular structure of 1-Bromo-2,5-octadiyne is represented by the formula C8H9Br . Unfortunately, the search results do not provide a detailed analysis of its molecular structure.Physical And Chemical Properties Analysis
1-Bromo-2,5-octadiyne has a molecular weight of 185.06 . The search results do not provide further details on its physical and chemical properties.Wissenschaftliche Forschungsanwendungen
Synthesis of Complex Organic Compounds
1-Bromo-2,5-octadiyne has been utilized in the synthesis of a variety of complex organic compounds. For instance, it has been used in the preparation of porphyrin dimers linked by conjugated butadiynes, which exhibit unique visible absorption spectra indicative of extensive chromophore interaction (Arnold & Nitschinsk, 1992). Additionally, its role in synthesizing aliphatic dienals like 4,7-decadienal and 4,7-tridecadienal demonstrates its versatility in organic synthesis (Ward & Dorp, 2010).
Production of Pheromones and Specialty Chemicals
This compound has been effectively used in the synthesis of pheromones and specialty chemicals. For example, its application in creating grapevine moth sex pheromones showcases its importance in agricultural research and pest control strategies (Chrelashvili et al., 1993).
Material Science and Polymer Research
In material science and polymer research, 1-Bromo-2,5-octadiyne has been used to synthesize polymers with specific properties. For instance, its use in stereo- and regioselective cyclopolymerization to produce poly(1,7-octadiyne)s demonstrates its utility in creating materials with tailored characteristics (Unold et al., 2013).
Molecular Structure and Chemistry Research
The compound has also been instrumental in research focusing on molecular structure and chemistry. It has been used in the synthesis and molecular structure analysis of various compounds, providing insights into their chemical behavior and properties (Douglass et al., 1998).
Development of Novel Synthetic Methods
1-Bromo-2,5-octadiyne plays a critical role in developing novel synthetic methods, enabling the creation of unique chemical structures and compounds. This is evident in research focused on creating new methods for synthesizing diverse organic compounds (Bottini & Cabral, 1978).
Chemical Reactions and Mechanisms
The compound's utility extends to studies exploring chemical reactions and mechanisms. Its involvement in various chemical reactions provides valuable data on reaction kinetics, mechanisms, and outcomes, contributing significantly to the field of chemistry (Christl et al., 1986).
Environmental and Analytical Chemistry
In environmental and analytical chemistry, 1-Bromo-2,5-octadiyne finds applications in methods for enriching trace amounts of ions in water samples, demonstrating its potential in environmental monitoring and analysis (Fathi & Yaftian, 2009).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-bromoocta-2,5-diyne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br/c1-2-3-4-5-6-7-8-9/h2,5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUCOKBZJPDVNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CCC#CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2,5-octadiyne | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



